5-Chloroquinolin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

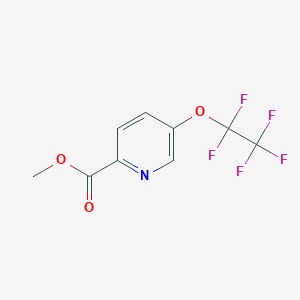

5-Chloroquinolin-4-ol is a chemical compound belonging to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused with a pyridine ring. This compound is known for its significant biological activities and is widely used in various scientific research fields.

Mécanisme D'action

Target of Action

5-Chloroquinolin-4-ol, also known as Cloxyquin, is primarily used as a topical antifungal treatment . The precise targets of this compound are currently unknown .

Mode of Action

It is known to be bacteriostatic, meaning it inhibits the growth or reproduction of bacteria .

Biochemical Pathways

One study suggests that it may act against bacteria by blocking lipopolysaccharide (lps) transport, thereby killing gram-negative bacteria .

Pharmacokinetics

It is known that when applied topically, the absorption of the compound is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .

Result of Action

Its bacteriostatic nature suggests that it likely inhibits bacterial growth or reproduction, thereby helping to control infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption can be enhanced when the skin is covered with an occlusive dressing . .

Analyse Biochimique

Biochemical Properties

It is known that quinoline derivatives, which 5-Chloroquinolin-4-ol is part of, have been utilized in various areas of medicine . They have shown potential in inhibiting DNA and RNA biosynthesis by affecting genes and metabolites related to purine and pyrimidine metabolic pathways .

Cellular Effects

The cellular effects of this compound are not well-documented. Quinoline derivatives have shown to have significant effects on various types of cells. For instance, they have demonstrated good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

Molecular Mechanism

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Temporal Effects in Laboratory Settings

A study on the effects of a similar compound, chlorquinaldol, showed bactericidal activity at higher concentrations after 24–48 hours of incubation .

Metabolic Pathways

It is known that quinoline derivatives can regulate metabolic pathways, especially lipid metabolisms in cells .

Transport and Distribution

Quinoline derivatives are known to have significant effects on cellular transport and distribution .

Subcellular Localization

The localization of RNA-associated with quinoline derivatives has been studied, showing that RNAs are trafficked to their target locations via various biological mechanisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinolin-4-ol typically involves the chlorination of quinolin-4-ol. One common method is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters, followed by chlorination. The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride or thionyl chloride under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Chloroquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into 5-chloroquinoline.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: 5-Chloroquinoline.

Substitution: Various substituted quinoline derivatives.

Applications De Recherche Scientifique

5-Chloroquinolin-4-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its antimicrobial and antiviral properties.

Medicine: Investigated for potential therapeutic uses, including antimalarial and anticancer activities.

Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Quinolin-4-ol: Lacks the chlorine substituent, resulting in different chemical properties.

5-Bromoquinolin-4-ol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.

Uniqueness: 5-Chloroquinolin-4-ol is unique due to its specific chlorine substituent at the 5-position, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Propriétés

IUPAC Name |

5-chloro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEBTEWGAPZZPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CN2)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[2-(dimethylcarbamoylamino)ethyl]acetamide](/img/structure/B3016546.png)

![(3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B3016552.png)

![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3016555.png)